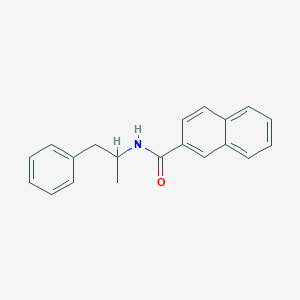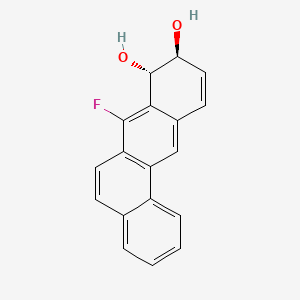
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is a derivative of benz(a)anthracene, a well-known PAH that is often studied for its chemical properties and potential health effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- typically involves multiple steps, starting from benz(a)anthracene. The process includes:
Fluorination: Introduction of a fluorine atom at the 7th position of benz(a)anthracene.
Hydroxylation: Addition of hydroxyl groups at the 8th and 9th positions.
Reduction: Reduction of the double bond between the 8th and 9th positions to form the dihydro derivative.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle large volumes of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the saturation of additional double bonds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical products.
Wirkmechanismus
The mechanism by which Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings allow it to form strong interactions with these targets, influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, lacking the hydroxyl and fluorine groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with different substituents.
Benzo(a)pyrene: A structurally related PAH with known carcinogenic properties.
Uniqueness
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is unique due to the presence of both hydroxyl and fluorine groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82846-08-0 |
|---|---|
Molekularformel |
C18H13FO2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
(8S,9S)-7-fluoro-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-13-7-5-10-3-1-2-4-12(10)14(13)9-11-6-8-15(20)18(21)16(11)17/h1-9,15,18,20-21H/t15-,18+/m0/s1 |
InChI-Schlüssel |
DUUMJOUNYOJJMW-MAUKXSAKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@@H]([C@H](C4=C3F)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


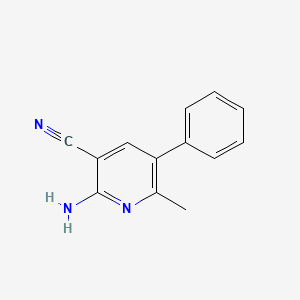
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)

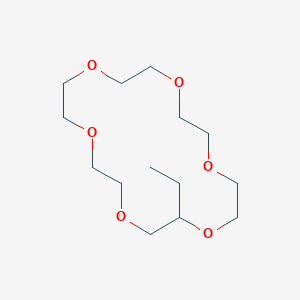

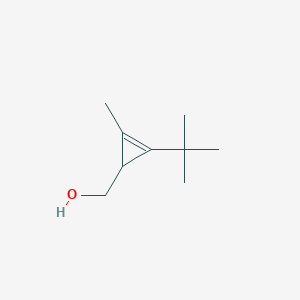
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)



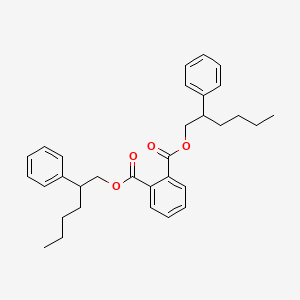
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
